molecular formula C21H28N2O2 B187670 3-butoxy-N-[4-(diethylamino)phenyl]benzamide CAS No. 6196-72-1

3-butoxy-N-[4-(diethylamino)phenyl]benzamide

Cat. No. B187670
CAS RN: 6196-72-1
M. Wt: 340.5 g/mol
InChI Key: OEPQXGHLHUIHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[4-(diethylamino)phenyl]benzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain in animal models. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butoxy-N-[4-(diethylamino)phenyl]benzamide in lab experiments is its wide range of biological activities. It has been found to have anti-inflammatory, analgesic, and antitumor properties, making it a useful tool for studying these biological processes. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-butoxy-N-[4-(diethylamino)phenyl]benzamide involves the reaction of 4-(diethylamino)aniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

3-butoxy-N-[4-(diethylamino)phenyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

CAS RN

6196-72-1

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

3-butoxy-N-[4-(diethylamino)phenyl]benzamide

InChI

InChI=1S/C21H28N2O2/c1-4-7-15-25-20-10-8-9-17(16-20)21(24)22-18-11-13-19(14-12-18)23(5-2)6-3/h8-14,16H,4-7,15H2,1-3H3,(H,22,24)

InChI Key

OEPQXGHLHUIHQZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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